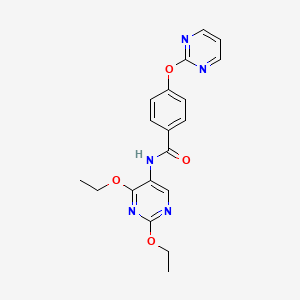

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been used for more than 60 years to repel mosquitoes, ticks, and other biting insects. DEET is a colorless and odorless liquid that is applied topically to the skin or clothing.

Applications De Recherche Scientifique

Synthesis and Biological Activities

- N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide and its derivatives are explored in the domain of medicinal chemistry for their potential biological activities. For instance, the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, which share a structural resemblance with the mentioned compound, were studied to assess their anticancer activities both in vitro and in vivo, indicating significant potential against cancer cells without exhibiting significant toxicity (T. Su et al., 1986).

Novel Heterocyclic Compounds

- Research also delves into creating novel heterocyclic compounds derived from N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, aiming at anti-inflammatory and analgesic agents. These efforts have led to the synthesis of compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (A. Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition

- The compound's analogues have been investigated for their ability to selectively inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation, apoptosis, and histone acetylation. Such selective inhibition underscores the compound’s therapeutic potential in cancer treatment, evidenced by the development of compounds like MGCD0103 showing significant antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).

Marine-Sourced Compound Synthesis

- The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation highlights another application area. This includes the development of antibacterial compounds, demonstrating the utility of N-(2,4-diethoxypyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide derivatives in generating effective antibacterial agents (M. Joshi et al., 2021).

Antimicrobial Activity

- The antimicrobial activities of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from related compounds, have been investigated, showing that many of these compounds exhibit significant antibacterial and antifungal activities, underscoring the compound’s potential as a base for developing new antimicrobial agents (A. Hossan et al., 2012).

Propriétés

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-3-26-17-15(12-22-19(24-17)27-4-2)23-16(25)13-6-8-14(9-7-13)28-18-20-10-5-11-21-18/h5-12H,3-4H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYAWCACVDLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2677982.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide](/img/structure/B2677983.png)

![2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2677986.png)